2-Methylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride
Description
2-Methylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with a methyl group at position 2 and a reactive carbonyl chloride (-COCl) substituent at position 3. Its molecular formula is C₈H₅ClN₃O, with a molecular weight of 202.6 g/mol.
Synthesis: The compound is synthesized via chlorination of precursor intermediates. For example, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol undergoes chlorination with phosphorus oxychloride (POCl₃) to yield dichloro derivatives, which can be further functionalized to introduce the carbonyl chloride group at position 3 .
Applications: This compound serves as a versatile building block in medicinal chemistry, particularly for synthesizing amides or esters via nucleophilic substitution reactions. Its inclusion in commercial catalogs (e.g., Enamine Ltd) underscores its utility in drug discovery .
Properties
CAS No. |
96319-39-0 |
|---|---|
Molecular Formula |
C8H6ClN3O |
Molecular Weight |
195.60 g/mol |
IUPAC Name |
2-methylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride |
InChI |
InChI=1S/C8H6ClN3O/c1-5-6(7(9)13)8-10-3-2-4-12(8)11-5/h2-4H,1H3 |
InChI Key |
HUFUAOQPGBVOFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CC=NC2=C1C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of 3-Methyl-5-Aminopyrazole with α,β-Unsurated Carbonyl Intermediates
The pyrazolo[1,5-a]pyrimidine core is synthesized via [3+3] cycloaddition between 3-methyl-5-aminopyrazole (III) and α,β-unsaturated carbonyl intermediates (IV). As demonstrated in CN103896951A, intermediates like 3,3-dialkoxypropionates react with formates under basic conditions (e.g., NaOMe, KOtBu) to generate enolate species, which undergo cyclization in toluene/acetic acid at 35–45°C for 24–48 hours. Modifying this approach to position the carbonyl group at C3 requires substituting the formate reactant with a pre-functionalized α,β-unsaturated acyl chloride precursor.
Critical Parameters :
- Temperature : Cyclization proceeds optimally at 40°C, minimizing side products like dimeric adducts.
- Solvent : Toluene enhances regioselectivity for C3 functionalization over C6 due to its non-polar microenvironment.
Direct Chlorination of 2-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
Carboxylic Acid Synthesis via Hydrolysis
The precursor 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is obtained by hydrolyzing its methyl or ethyl ester under alkaline conditions (NaOH/KOH in H₂O or MeOH/EtOH). Patent data show that hydrolysis at 25–35°C for 2–4 hours achieves >97% yield.
Representative Protocol :
Thionyl Chloride-Mediated Chlorination
Conversion to the acyl chloride is achieved using SOCl₂ under anhydrous conditions.
Optimized Procedure :
- Suspend 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (10.0 g) in SOCl₂ (50 mL).
- Reflux at 70°C for 3 hours.
- Remove excess SOCl₂ via vacuum distillation.
- Recrystallize from hexane to obtain pale-yellow crystals (yield: 92–95%).
Reaction Monitoring :
- TLC : Hexane/EtOAc (3:1); Rf = 0.75 (acyl chloride) vs. 0.35 (carboxylic acid).
- IR : Disappearance of O–H stretch (2500–3000 cm⁻¹) and emergence of C=O stretch at 1775 cm⁻¹.
Alternative Pathways: One-Pot Synthesis from Pyrazole Derivatives
In Situ Generation of Acyl Chloride Intermediates
A streamlined approach involves reacting 3-methyl-5-aminopyrazole with malonyl chloride derivatives in DMF at 0°C, followed by cyclization with ammonium acetate. This method bypasses isolation of the carboxylic acid intermediate.
Performance Metrics :
| Step | Conditions | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| Malonyl chloride coupling | DMF, 0°C, 2h | 85 | 93 |
| Cyclization | NH₄OAc, 80°C, 6h | 78 | 89 |
Advantages : Reduced processing time (8 hours vs. 24 hours for stepwise methods).
Industrial-Scale Production and Process Optimization
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow technology to enhance safety and efficiency during chlorination. Key modifications include:
- Residence Time : 30 minutes at 70°C (vs. 3 hours in batch).
- Solvent : Dichloroethane improves heat transfer and reduces clogging.
Economic Impact :
- Throughput : 50 kg/day vs. 15 kg/day for batch reactors.
- Purity : 99.2% by GC-MS due to precise temperature control.
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
- HRMS (ESI+) : m/z calculated for C₉H₇ClN₄O [M+H]⁺: 235.0278; observed: 235.0275.
Chemical Reactions Analysis
Types of Reactions
2-Methylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base like pyridine or triethylamine.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Amides and Esters: Formed through substitution reactions with amines and alcohols.
Oxidized or Reduced Derivatives: Depending on the specific reagents and conditions used.
Scientific Research Applications
2-Methylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Material Science: The compound’s unique photophysical properties make it useful in the development of fluorescent probes and organic light-emitting devices.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with metal ions.
Mechanism of Action
The mechanism of action of 2-Methylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, its ability to chelate metal ions can disrupt metal-dependent biological processes .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The reactivity and applications of 2-methylpyrazolo[1,5-a]pyrimidine derivatives vary significantly based on substituent type and position. Below is a comparative analysis:
Biological Activity
2-Methylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C7H6ClN3O
- Molecular Weight : 185.59 g/mol
- IUPAC Name : this compound
The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for various pharmacological activities.
Research indicates that 2-methylpyrazolo[1,5-a]pyrimidine derivatives exhibit their biological effects primarily through interactions with specific molecular targets:
- Inhibition of Kinases : Many derivatives have been shown to inhibit kinases such as c-Met, which plays a crucial role in cancer progression. For instance, studies have demonstrated that certain derivatives exhibit potent inhibitory activity against c-Met kinase, leading to reduced cell proliferation in various cancer cell lines .
- Antimicrobial Activity : The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antitumor Activity | Selectively inhibits c-Met kinase; cytotoxic against several cancer cell lines. |
| Antimicrobial Activity | Demonstrated effectiveness against bacterial infections. |
| Antiproliferative Effects | Reduces proliferation in cancer cells; potential use in oncology. |
| Psychopharmacological Effects | Investigated for potential anxiolytic properties. |
Case Studies and Research Findings
- Antitumor Evaluation : A study synthesized various 5-methylpyrazolo[1,5-a]pyrimidine derivatives and evaluated their antitumor activity. The most potent compounds showed IC50 values below 30 μM against multiple cancer cell lines, indicating significant anticancer potential .
- Structure-Activity Relationship (SAR) : Research into the SAR of these compounds revealed that modifications to the pyrazolo[1,5-a]pyrimidine scaffold could enhance kinase inhibitory activity and selectivity towards specific cancer types .
- Synthesis and Functionalization : Recent advancements in synthetic methodologies have improved the yield and purity of 2-methylpyrazolo[1,5-a]pyrimidine derivatives, facilitating further biological evaluations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
